molecular formula C20H20N2O5 B5532892 (3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid

(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid

Cat. No. B5532892
M. Wt: 368.4 g/mol
InChI Key: DPSYCVUKMUEGRF-ZWKOTPCHSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves complex reactions that provide the framework for creating cyclic γ-aminobutyric acid analogues, utilizing key steps like the de Mayo reaction, which combines intermolecular [2+2]-photocycloaddition and fragmentation reactions (Petz, Allmendinger, Mayer, & Wanner, 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated through X-ray crystallography and advanced spectroscopy, revealing intricate details of their 3D arrangement. These methods have been employed to study the structure of similar compounds, showing how molecular geometry can influence reactivity and interaction with biological targets (Fanwick, Leeaphon, & Walton, 1990).

Chemical Reactions and Properties

Reactivity with various organic acids and derivatives underlines the chemical versatility of related structures, forming complexes and demonstrating diverse reactivity patterns that hint at the reactivity of our compound of interest (Fanwick, Leeaphon, & Walton, 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, can be inferred from closely related compounds, which are typically characterized by solvothermal synthesis and crystalline structure analysis (Cui, Zhang, Zhao, Fu, & Sun, 2016).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and nucleophilicity, are defined by the functional groups present in the molecule. Studies on similar pyrrolidine derivatives highlight their potential for forming complexes with metals and participating in nucleophilic addition reactions, suggesting a wide range of chemical behaviors for our compound (Singh, Jali, Das, & Baruah, 2011).

properties

IUPAC Name

(3S,4R)-1-[2-(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-13(23)14-2-4-16(5-3-14)27-12-19(24)22-10-17(18(11-22)20(25)26)15-6-8-21-9-7-15/h2-9,17-18H,10-12H2,1H3,(H,25,26)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSYCVUKMUEGRF-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CC(C(C2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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